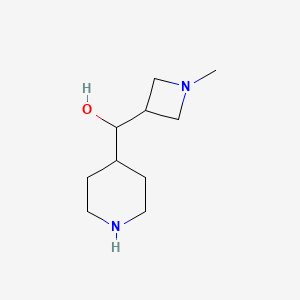
(1-Methylazetidin-3-yl)(piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylazetidin-3-yl)(piperidin-4-yl)methanol is an organic compound with the molecular formula C10H20N2O. It is a member of the azetidine and piperidine families, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the azetidine intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted azetidines and piperidines.
Scientific Research Applications
(1-Methylazetidin-3-yl)(piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine and piperidine rings allow it to mimic the structure of natural ligands, enabling it to bind to and modulate the activity of these targets. This can result in various biological effects, including changes in cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
- (1-Methylazetidin-3-yl)(piperidin-4-yl)amine
- (1-Methylazetidin-3-yl)(piperidin-4-yl)ketone
- (1-Methylazetidin-3-yl)(piperidin-4-yl)aldehyde
Comparison:
- Structural Differences: While these compounds share the azetidine and piperidine rings, they differ in the functional groups attached to these rings (e.g., amine, ketone, aldehyde).
- Chemical Properties: The presence of different functional groups affects the compounds’ reactivity, solubility, and stability.
- Biological Activity: The specific functional groups can influence the compounds’ interactions with biological targets, leading to variations in their pharmacological effects.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(1-methylazetidin-3-yl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C10H20N2O/c1-12-6-9(7-12)10(13)8-2-4-11-5-3-8/h8-11,13H,2-7H2,1H3 |
InChI Key |
GJFVYXPDZNCHFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)C(C2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















